Home > Products > Screening Compounds P42474 > 2-methyl-N-(2-methylpropyl)-5-(2-morpholin-4-ylethylsulfamoyl)benzamide
2-methyl-N-(2-methylpropyl)-5-(2-morpholin-4-ylethylsulfamoyl)benzamide -

2-methyl-N-(2-methylpropyl)-5-(2-morpholin-4-ylethylsulfamoyl)benzamide

Catalog Number: EVT-5580086
CAS Number:
Molecular Formula: C18H29N3O4S
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

1. Compound Description: This compound, also known as saflufenacil, is a herbicide that inhibits protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll biosynthesis. This leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes cell death in plants. Saflufenacil is effective against a wide range of broadleaf weeds and some grasses. It is often used in preemergence and postemergence applications for weed control in various crops, including soybeans, corn, and proso millet. [, , , ]

2. Relevance: While saflufenacil is structurally distinct from N-isobutyl-2-methyl-5-{[(2-morpholin-4-ylethyl)amino]sulfonyl}benzamide, both compounds share a benzamide core and a sulfonamide moiety. The variations in their structures are primarily in the substituents attached to the benzamide ring and the nitrogen of the sulfonamide group.

N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4‐iodo‐125I‐ 5‐ethylsulfonyl benzamide

1. Compound Description: This compound is a radioligand developed for the radioimmunoassay of sulpiride-related compounds. Sulpiride is an antipsychotic drug that acts as a dopamine D2 receptor antagonist. The radioligand allows for the sensitive detection and quantification of sulpiride and its analogs in biological samples. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

1. Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating various blood cancers. VNO arises from the oxidation of venetoclax under oxidative stress conditions. []

2. Relevance: VNO is structurally related to N-isobutyl-2-methyl-5-{[(2-morpholin-4-ylethyl)amino]sulfonyl}benzamide through the shared presence of a benzamide core and a sulfonamide group. Both compounds exhibit modifications in the substituents attached to the benzamide ring, but VNO features more complex and extended substituents, including a piperazine ring and a pyrrolo[2,3-b]pyridin-5-yl group.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

1. Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of Venetoclax, formed from VNO through a Meisenheimer rearrangement. This rearrangement involves the migration of an oxygen atom from the piperazine ring to the adjacent carbon atom, forming a hydroxylamine group. []

2. Relevance: VHA shares a benzamide core and a sulfonamide group with N-isobutyl-2-methyl-5-{[(2-morpholin-4-ylethyl)amino]sulfonyl}benzamide. Similar to VNO, VHA exhibits significant structural differences from the target compound due to its complex substituents, including a piperazine ring, a pyrrolo[2,3-b]pyridin-5-yl group, and the hydroxylamine group.

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

1. Compound Description: This class of compounds is synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides and N-chloramides. These compounds undergo various reactions, including addition of hydrogen halides and thiocyanation, leading to derivatives with potential biological activities as Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3 inhibitors. []

2. Relevance: The N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides, while structurally distinct from N-isobutyl-2-methyl-5-{[(2-morpholin-4-ylethyl)amino]sulfonyl}benzamide, both share the presence of a benzamide core and a sulfonyl group. The differences primarily lie in the substituents attached to the benzamide ring and the sulfonamide group. Notably, the N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides feature a quinoid ring structure, which is absent in the target compound.

5-Chloro-2-hydroxy-N-[(2S)- 4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (3e)

1. Compound Description: This compound, denoted as 3e, exhibits a broad spectrum of antimicrobial activity. It is effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). It also shows activity against Mycobacterium tuberculosis and Mycobacterium smegmatis. The compound is microbicidal, meaning it kills microbes rather than just inhibiting their growth. []

2. Relevance: This compound shares a benzamide core with N-isobutyl-2-methyl-5-{[(2-morpholin-4-ylethyl)amino]sulfonyl}benzamide. While it lacks the sulfonyl group, the presence of the benzamide core and the similarities in the substituents on the aromatic ring suggest potential for shared chemical characteristics and biological activities.

5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide (3f)

1. Compound Description: This compound, denoted as 3f, exhibits a broad spectrum of antimicrobial activity, similar to compound 3e. It demonstrates efficacy against Gram-positive and Gram-negative bacteria, including MRSA and VRE. It also shows activity against Mycobacterium tuberculosis and Mycobacterium smegmatis. Similar to 3e, it is microbicidal in nature. []

2. Relevance: Compound 3f shares a benzamide core with N-isobutyl-2-methyl-5-{[(2-morpholin-4-ylethyl)amino]sulfonyl}benzamide. Although it lacks the sulfonyl group, the presence of the benzamide core and the similarities in the substituents on the aromatic ring suggest a potential for shared chemical characteristics and biological activities.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

1. Compound Description: Analog 24 is an aminopyrazole compound that selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. It reduces Mcl-1 levels in a concentration-dependent manner and has shown synergistic effects with Bcl-2 inhibitors in inducing apoptosis in pancreatic cancer cells. This suggests its potential as a therapeutic agent for pancreatic cancer. []

2. Relevance: While analog 24 doesn't contain a benzamide core like N-isobutyl-2-methyl-5-{[(2-morpholin-4-ylethyl)amino]sulfonyl}benzamide, it is included due to its involvement in modulating Mcl-1, a protein also targeted by venetoclax, which shares structural similarities with the main compound.

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax)

1. Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor that demonstrates synergistic effects in combination with CDK5 inhibitors, such as analog 24, in inducing apoptosis in pancreatic cancer cells. []

2. Relevance: Navitoclax is related to N-isobutyl-2-methyl-5-{[(2-morpholin-4-ylethyl)amino]sulfonyl}benzamide through its benzamide core and sulfonyl group, although their overall structures and specific substituents differ. Both compounds are relevant in the context of regulating apoptosis, particularly in cancer cells.

Dicyanocobinamide (CN2-Cbi)

1. Compound Description: Dicyanocobinamide (CN2-Cbi) is a naturally occurring intermediate in the synthesis of vitamin B12. It acts as a soluble guanylyl cyclase (sGC) coactivator, both in vitro and in cells. CN2-Cbi directly targets the catalytic domain of sGC, enhancing its activation by nitric oxide (NO) and NO-independent regulators. It increases intracellular cGMP levels and exhibits vasorelaxing activity, suggesting potential therapeutic applications for cardiovascular diseases. []

2. Relevance: Although CN2-Cbi is structurally dissimilar to N-isobutyl-2-methyl-5-{[(2-morpholin-4-ylethyl)amino]sulfonyl}benzamide, it is included due to its interaction with sGC, a target also related to venetoclax, which shares structural elements with the main compound.

Properties

Product Name

2-methyl-N-(2-methylpropyl)-5-(2-morpholin-4-ylethylsulfamoyl)benzamide

IUPAC Name

2-methyl-N-(2-methylpropyl)-5-(2-morpholin-4-ylethylsulfamoyl)benzamide

Molecular Formula

C18H29N3O4S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C18H29N3O4S/c1-14(2)13-19-18(22)17-12-16(5-4-15(17)3)26(23,24)20-6-7-21-8-10-25-11-9-21/h4-5,12,14,20H,6-11,13H2,1-3H3,(H,19,22)

InChI Key

OIJHVLBVJGFMHI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C(=O)NCC(C)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C(=O)NCC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.